N-phenylmorpholine-4-carboxamide
Overview
Description
“N-phenyl-4-morpholinecarboxamide” is a compound with the molecular formula C11H14N2O2 . The urea-type NC=ON moiety is planar and inclined to the phenyl ring . The morpholine ring has a chair conformation .
Molecular Structure Analysis
The molecular structure of “N-phenyl-4-morpholinecarboxamide” is characterized by a urea-type NC=ON moiety that is planar to within 0.0002 Å . This moiety is inclined to the phenyl ring by 42.88 Å . The morpholine ring in the compound has a chair conformation .Physical and Chemical Properties Analysis
“N-phenyl-4-morpholinecarboxamide” is a solid substance . Its IUPAC name is 4-morpholinecarboxamide . The InChI code for the compound is 1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) .Safety and Hazards
The safety data sheet for a similar compound, “N-(2-(MORPHOLINOMETHYL)PHENYL)-4-MORPHOLINECARBOXAMIDE”, indicates that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .
Mechanism of Action
Target of Action
N-Phenylmorpholine-4-carboxamide, also known as N-phenyl-4-morpholinecarboxamide, is a compound that has been studied for its structural and chemical properties . .
Mode of Action
It is known that the compound has a urea-type nc=on moiety and a morpholine ring
Biochemical Pathways
The compound’s potential role in biochemical pathways could be inferred from its structural similarity to other amides, which are important functional groups in biologically relevant molecules . .
Properties
IUPAC Name |
N-phenylmorpholine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(13-6-8-15-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKRJSJKVHUXIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321455 | |
Record name | N-Phenyl-4-morpholinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4559-92-6 | |
Record name | NSC375995 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenyl-4-morpholinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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